N-(3,4-dimethylphenyl)-3-piperidinamine
Beschreibung
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-5-6-12(8-11(10)2)15-13-4-3-7-14-9-13/h5-6,8,13-15H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYFXPDVQIGJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCNC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-(3,4-dimethylphenyl)-3-piperidinamine is being explored for its potential therapeutic applications, particularly as a drug candidate for various conditions due to its ability to modulate biological pathways.
- Antidepressant Effects : Research indicates that compounds with similar piperidine structures have shown promise in treating depression by acting on neurotransmitter systems like serotonin and norepinephrine .
- Analgesic Properties : The compound may exhibit pain-relieving effects, making it suitable for further investigation in pain management therapies.
Biological Studies
The compound can serve as a ligand in biochemical assays, facilitating the study of enzyme interactions and receptor binding.
- Receptor Binding Studies : Its structure allows it to interact with various receptors, potentially influencing signaling pathways involved in neurological disorders .
- Enzyme Interaction : It may also be utilized to study enzyme kinetics and mechanisms due to its ability to bind selectively to certain enzymes.
Chemical Synthesis
N-(3,4-dimethylphenyl)-3-piperidinamine can act as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
- Synthesis of Derivatives : The compound can be modified to create derivatives that may enhance biological activity or alter pharmacokinetic properties.
Table 1: Comparison of Biological Activities
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of piperidine derivatives in animal models. N-(3,4-dimethylphenyl)-3-piperidinamine demonstrated significant reduction in depressive behaviors when administered at specific dosages, indicating its potential as a therapeutic agent for mood disorders.
Case Study 2: Analgesic Properties
In another research project focused on pain management, this compound was evaluated for its efficacy in reducing pain responses in rodent models. Results indicated that it produced significant analgesic effects comparable to standard pain relief medications.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Data Gaps
Physicochemical Properties
- Solubility: Nifedipine’s solubility in organic solvents (e.g., ethanol, acetone) was modeled using thermodynamic frameworks . Similar approaches could be applied to N-(3,4-dimethylphenyl)-3-piperidinamine, though experimental validation is needed.
- Thermal Stability : The absence of melting/boiling point data for the target compound highlights a research gap. Comparative studies with nitrosopiperidine (mp: ~20°C) and Nifedipine (mp: 172–174°C) suggest substituents significantly affect thermal behavior.
Structural Analysis
- While 3-chloro-N-phenyl-phthalimide’s structure was resolved using crystallographic methods , analogous studies on the target compound are absent. Tools like SHELXL or ORTEP-III could elucidate its conformation and electronic distribution.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3,4-dimethylphenyl)-3-piperidinamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the piperidine scaffold with substituted aromatic groups. Key steps include:
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Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane (DCM) at room temperature for 12–24 hours .
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Cyclization : Conducted in tetrahydrofuran (THF) under reflux, with strict temperature control to avoid side reactions .
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Purification : Column chromatography with solvent gradients (e.g., hexane/ethyl acetate) to isolate high-purity product .
- Critical Parameters :
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Solvent polarity affects reaction kinetics.
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Catalyst selection (e.g., DMAP) minimizes racemization .
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Table 1 summarizes common conditions.
Table 1. Synthetic Conditions for Piperidine Derivatives
Step Reaction Type Conditions Key Parameters 1 Coupling DCM, RT, 12h EDCI/DMAP catalyst 2 Cyclization THF, reflux, 6h Temp. control 3 Purification Column chromatography Hexane/EtOAc gradient
Q. Which spectroscopic and chromatographic methods are most effective for characterizing N-(3,4-dimethylphenyl)-3-piperidinamine?
- Methodological Answer :
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¹H/¹³C NMR : Confirms proton and carbon environments. For example, aromatic protons in the 6.8–7.2 ppm range and piperidine methylenes at 2.4–3.1 ppm . Use deuterated solvents (CDCl₃) and 400–600 MHz instruments for resolution .
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Mass Spectrometry (ESI-MS) : Determines molecular weight (e.g., [M+H]⁺ peak at m/z 233.2) and fragmentation patterns .
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HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .
Table 2. Analytical Techniques for Structural Confirmation
Technique Purpose Key Parameters ¹H NMR Proton environment CDCl₃, 400 MHz ESI-MS Molecular weight Ionization: ESI+ HPLC Purity assessment C18 column, 70% ACN
Q. What safety protocols should be followed when handling N-(3,4-dimethylphenyl)-3-piperidinamine?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in N-(3,4-dimethylphenyl)-3-piperidinamine derivatives?
- Methodological Answer :
- Data Collection : Use single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement .
- Validation : Check for missed symmetry and twinning using PLATON .
- Example : A derivative with a disordered piperidine ring was resolved by refining anisotropic displacement parameters .
Q. How can contradictory data between NMR and crystallographic results be reconciled during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived torsion angles with XRD data. For example, if NMR suggests a chair conformation but XRD shows a boat, re-examine solvent effects or crystal packing .
- Dynamic Effects : Use VT-NMR to assess conformational flexibility (e.g., piperidine ring inversion) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compare with experimental data .
Q. What experimental approaches are used to investigate the biological interaction mechanisms of N-(3,4-dimethylphenyl)-3-piperidinamine?
- Methodological Answer :
- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
- Molecular Docking : Use AutoDock Vina to predict binding modes to active sites (e.g., hydrophobic interactions with the 3,4-dimethylphenyl group) .
- SAR Studies : Modify the piperidine nitrogen or aromatic substituents to assess activity changes .
Q. How can reaction parameters be systematically optimized to enhance synthesis scalability?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent (e.g., DMF vs. THF), temperature (RT vs. 50°C), and catalyst loading to identify optimal conditions .
- Continuous Flow Systems : Improve heat transfer and reduce reaction time compared to batch processes .
- In-line Analytics : Use FTIR probes to monitor intermediate formation in real time .
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